3-(1H-Pyrazol-1-YL)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(1H-Pyrazol-1-yl)butan-1-amine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using an L-proline-catalyzed, on-water four-component domino reaction, which is an efficient method to generate densely functionalized compounds . Another example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which was accomplished through a solvent-free condensation/reduction reaction sequence, highlighting the operational ease and efficiency of the process .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex and diverse. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the three-dimensional arrangement of atoms within the molecule . Additionally, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was found to display higher crystallographic symmetry than its molecular symmetry, which is significant for understanding its solid-state properties .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid resulted in good regiochemical control, leading to the formation of 1,5-diaminopyrazole . The reactivity of pyrazole derivatives with different electrophiles can lead to a range of products, including pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines, which have applications in fields such as photography and medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the ligand L1 and its ZnCl2 complex exhibit a significant difference in melting and solidification points, indicative of supercooling behavior. The complex also shows a phase transition from a single crystal to a birefringent fluid at high temperatures . The photoluminescence properties of these compounds are also noteworthy, with both the ligand and complex showing aggregation-induced emission behavior .
Scientific Research Applications
Synthesis and Characterization :
Pyrazole derivatives, including those similar to 3-(1H-Pyrazol-1-YL)butan-1-amine, have been synthesized and characterized for their structural properties. Studies have focused on understanding their crystal structures and theoretical physical and chemical properties (Titi et al., 2020).
Research on the synthesis of 3-Hydroxy-1H-pyrazoles and their derivatives has shown potential in producing compounds with biological effects such as protection against thromboembolism and improvement of blood flow (Dorn & Ozegowski, 1998).
Biological and Medicinal Applications :
Pyrazole derivatives have been evaluated for their antioxidant properties. Some compounds showed significant activities, suggesting potential use in pharmaceutical applications (El‐Mekabaty et al., 2016).
Compounds with pyrazole core structures have been studied for their cytotoxic properties against tumor cell lines, indicating potential applications in cancer therapy (Kodadi et al., 2007).
Material Science and Catalysis :
Pyrazolylamine derivatives have been used to create zinc(II) complexes, which showed effectiveness as catalysts in copolymerization processes, particularly for creating poly(cyclohexene carbonate) (Matiwane et al., 2020).
Studies have also been conducted on the reactivity of pyrazole derivatives, exploring their potential in various chemical reactions, which is crucial for the development of new materials and pharmaceuticals (Mironovich & Shcherbinin, 2014).
Safety And Hazards
Future Directions
Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
3-pyrazol-1-ylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMSQXNAIPBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)butan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.